

# Early-Phase Clinical Trial Results for ADC-189: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 189 |           |
| Cat. No.:            | B15138404            | Get Quote |

Fictional Drug Disclaimer: ADC-189 is a fictional antibody-drug conjugate. The following technical whitepaper is a synthesized representation based on publicly available data from the early-phase clinical trial of a real-world investigational agent, ABBV-400 (Telisotuzumab Adizutecan), a c-Met targeting ADC. This document is intended to serve as an in-depth guide for researchers, scientists, and drug development professionals, adhering to the specified content and formatting requirements.

### **Executive Summary**

This document provides a comprehensive technical analysis of the first-in-human, Phase 1 clinical trial (NCT05029882) for ADC-189, an antibody-drug conjugate (ADC) targeting the c-Met receptor and delivering a novel topoisomerase 1 inhibitor payload.[1][2] The trial was designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity in patients with advanced solid tumors.[1][2] The study identified a manageable safety profile and demonstrated promising efficacy, particularly in heavily pre-treated patients with metastatic colorectal cancer (CRC).[3] These findings support the continued development of ADC-189 and establish the recommended Phase 2 dose (RP2D).

### **Core Compound and Mechanism of Action**

ADC-189 is an investigational ADC composed of three key components:

 Monoclonal Antibody: A humanized antibody, Telisotuzumab, that specifically targets the c-Met (hepatocyte growth factor receptor) protein. c-Met is a receptor tyrosine kinase that is



frequently overexpressed in various solid tumors, including colorectal, gastric, and non-small cell lung cancer (NSCLC), and its upregulation is often associated with poor prognosis and resistance to other targeted therapies.

- Cytotoxic Payload: A novel, potent topoisomerase 1 inhibitor. This payload induces cancer cell death by damaging DNA during replication.
- Linker: A stable, cleavable linker designed to release the cytotoxic payload preferentially inside the target tumor cells following internalization of the ADC.

The proposed mechanism of action involves the antibody component of ADC-189 binding to the c-Met receptor on the surface of tumor cells. This binding is followed by the internalization of the ADC-antigen complex. Inside the cell, the linker is cleaved, releasing the topoisomerase 1 inhibitor payload, which leads to DNA damage and subsequent apoptosis of the cancer cell. The design may also allow for a "bystander effect," where the released payload can diffuse out of the target cell and kill adjacent, c-Met-negative tumor cells.

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action for ADC-189 targeting the c-Met receptor.



### **Early-Phase Clinical Trial Protocol (NCT05029882)**

The first-in-human study of ADC-189 was a Phase 1, multicenter, open-label trial designed to assess the agent in adult patients with advanced solid tumors who had progressed on standard therapies.

### **Study Objectives**

- Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of ADC-189 and to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
- Secondary Objectives: To assess the preliminary anti-tumor activity of ADC-189, including Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS).

### **Key Experimental Protocols**

- Patient Population: Adult patients with histologically confirmed, locally advanced or metastatic solid tumors (including CRC, NSCLC, and GEA) who had failed prior standard therapies. For the CRC cohort, patients were required to have BRAF wild-type, microsatellite stable (MSS) disease.
- Study Design: The trial consisted of two main parts:
  - Dose Escalation: To determine the MTD, patients received escalating intravenous (IV) doses of ADC-189 (ranging from 1.6 to 6.0 mg/kg) administered once every 3 weeks (Q3W).
  - Dose Expansion: To further evaluate the safety, tolerability, and efficacy at selected doses, patient cohorts were enrolled, including a randomized expansion in CRC at 1.6, 2.4, and 3.0 mg/kg Q3W.
- Safety Assessment: Monitoring of adverse events (AEs) was conducted continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-Limiting Toxicities (DLTs) were assessed during the first cycle of treatment.



- Efficacy Assessment: Tumor responses were evaluated every 6 weeks using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
- Pharmacokinetic Analysis: Plasma samples were collected at pre-specified time points to determine key PK parameters of the ADC, total antibody, and the released payload.
   Bioanalytical methods typically include ligand-binding assays (LBA) and liquid chromatography-mass spectrometry (LC-MS/MS).
- Biomarker Analysis: c-Met protein expression was assessed retrospectively by immunohistochemistry (IHC) on tumor tissue samples to explore the relationship between target expression and clinical activity.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: High-level workflow for the Phase 1 trial of ADC-189.

### **Early-Phase Clinical Trial Results**

Data presented are primarily from the colorectal cancer (CRC) expansion cohorts of the NCT05029882 study, which included 122 patients as of the October 2023 data cutoff.

## Patient Demographics and Baseline Characteristics (CRC Cohort)



| Characteristic                | Value (N=122)   |
|-------------------------------|-----------------|
| Median Age (years)            | 56              |
| Sex (Male)                    | 65 (53%)        |
| Median Prior Lines of Therapy | 4 (range, 1-12) |
| Prior Bevacizumab             | 92%             |
| Prior Anti-EGFR Therapy       | 39%             |

Table 1: Key patient baseline characteristics from the CRC cohort.

### **Safety and Tolerability**

ADC-189 was found to have a tolerable and manageable safety profile. The Maximum Tolerated Dose (MTD) was established at 3.0 mg/kg Q3W. Treatment-emergent adverse events (TEAEs) were common, with rates of Grade ≥3 events increasing with higher doses.

| Adverse Event (AE)<br>Category           | Any Grade | Grade ≥3 |
|------------------------------------------|-----------|----------|
| Hematologic TEAEs                        |           |          |
| Anemia                                   | 56%       | 35%      |
| Neutropenia                              | 40%       | 25%      |
| Thrombocytopenia                         | 25%       | 13%      |
| Non-Hematologic TEAEs                    |           |          |
| Nausea                                   | 57%       | 3%       |
| Fatigue                                  | 44%       | 2%       |
| Vomiting                                 | 39%       | 4%       |
| AEs of Special Interest                  |           |          |
| Interstitial Lung<br>Disease/Pneumonitis | 9%        | 2%       |



Table 2: Summary of common Treatment-Emergent Adverse Events (TEAEs) in all patients (N=122).

TEAEs leading to treatment discontinuation occurred in 20.5% of patients.

### **Anti-Tumor Efficacy**

ADC-189 demonstrated promising anti-tumor activity in a heavily pre-treated CRC population. Efficacy was dose-dependent, and an enriched response was observed in patients with higher c-Met expression.

| Efficacy Endpoint                | 1.6 mg/kg | 2.4 mg/kg | 3.0 mg/kg |
|----------------------------------|-----------|-----------|-----------|
| Objective Response<br>Rate (ORR) | 6%        | 18%       | 24%       |
| Clinical Benefit Rate<br>(CBR)   | 75%       | 78%       | 68%       |
| Median PFS (months)              | 5.1       | 5.3       | 4.1       |

Table 3: Key efficacy outcomes by dose in the CRC cohort.

In patients with higher c-Met expression, the ORR was greater than 35% at doses of 2.4 mg/kg or higher.

### **Conclusion and Future Directions**

The early-phase clinical trial for ADC-189 (based on ABBV-400) has successfully established a manageable safety profile and demonstrated encouraging anti-tumor activity in patients with advanced solid tumors, particularly in metastatic CRC. The data support a recommended Phase 2 dose of 2.4 mg/kg Q3W, which showed a favorable balance of efficacy and long-term tolerability compared to the 3.0 mg/kg MTD. The correlation between higher c-Met expression and improved response rates underscores the potential of using c-Met as a predictive biomarker for patient selection.

Future studies will likely focus on:



- Evaluating ADC-189 in combination with other agents, such as bevacizumab, which is currently being explored.
- Expanding into other c-Met-overexpressing tumor types.
- Confirming efficacy in larger, randomized Phase 2 and 3 trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Program Guide ASCO Meeting Program Guide [meetings.asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for ADC-189: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15138404#early-phase-clinical-trial-results-for-adc189]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com